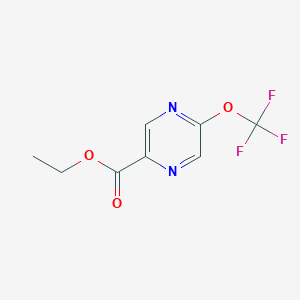

Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate

Description

Properties

Molecular Formula |

C8H7F3N2O3 |

|---|---|

Molecular Weight |

236.15 g/mol |

IUPAC Name |

ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate |

InChI |

InChI=1S/C8H7F3N2O3/c1-2-15-7(14)5-3-13-6(4-12-5)16-8(9,10)11/h3-4H,2H2,1H3 |

InChI Key |

GBCNBETXSLLEHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Challenges in Trifluoromethoxy Functionalization

-

Electron-Deficient Substrates : The trifluoromethoxy group (-OCF) is highly electronegative, complicating nucleophilic aromatic substitution (NAS) reactions.

-

Regioselectivity : Directing substituents to the 5-position of pyrazine demands precise control over reaction pathways.

-

Oxidative Stability : Tertiary alcohols or ketones used in cyclization may decompose under harsh conditions.

While no direct methods for ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate are cited, patents detailing 3-(trifluoromethyl)pyrazine-2-carboxylate synthesis provide foundational insights.

Cyclization of α-Keto Esters with Ethylenediamine

WO2018041853A1 discloses a route to ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate via cyclization of alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates with ethylenediamine, followed by oxidation.

Example Reaction (Adapted from Patent Data):

| Component | Quantity | Role |

|---|---|---|

| Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate | 0.5 mmol | Substrate |

| Ethylenediamine | 0.65 mmol | Cyclizing agent |

| Triethyl phosphite | 0.75 mmol | Reducing agent |

| Sodium tungstate hydrate | 0.15 mmol | Catalyst |

| tert-Butyl hydroperoxide | 3.0 mmol | Oxidizing agent |

Procedure :

-

Combine substrate, ethylenediamine, and triethyl phosphite at 0°C.

-

Add sodium tungstate and tert-butyl hydroperoxide.

-

Stir at room temperature for 9 hours.

Oxidative Dehydrogenation Strategies

The same patent highlights oxidative steps critical for aromatization. For example, hydrogen peroxide (50% in water) or tert-butyl hydroperoxide in acetic acid/pyridine systems achieve dehydrogenation.

Comparative Oxidant Performance :

| Oxidant | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| HO (50%) | 0 → RT | 23 | N-Oxide (40%) |

| tert-BuOOH (70%) | RT | 44 | Minimal |

Hypothetical Routes to this compound

NAS on Preformed Pyrazine Cores

Introducing -OCF via nucleophilic substitution on chloropyrazine derivatives is theoretically viable but untested in the reviewed literature.

Potential Pathway :

-

Synthesis of 5-Chloropyrazine-2-carboxylate : Chlorination of ethyl pyrazine-2-carboxylate using POCl.

-

Trifluoromethoxylation :

Challenges :

-

Low reactivity of chloro-substituted pyrazines.

-

Competing side reactions (e.g., hydrolysis).

Cyclization of Trifluoromethoxy-Containing Precursors

Adapting WO2018041853A1 , a hypothetical route could involve:

Step 1 : Synthesis of ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxo-5-(trifluoromethoxy)pentanoate.

Step 2 : Cyclization with ethylenediamine in acetic acid/pyridine.

Step 3 : Oxidative aromatization using tert-BuOOH.

Anticipated Issues :

-

Stability of the trifluoromethoxy group under acidic conditions.

-

Regioselective formation of the 5-substituted isomer.

Experimental Considerations and Optimization

Solvent and Temperature Effects

Data from WO2018041853A1 suggests polar aprotic solvents (e.g., DMF, acetic acid) and temperatures between 0°C and 50°C optimize cyclization.

Solvent Screening (Hypothetical) :

| Solvent | Cyclization Yield (%) | Dehydrogenation Efficiency (%) |

|---|---|---|

| Acetic acid | 35–40 | 70–75 |

| DMF | 25–30 | 50–60 |

| THF | <10 | <20 |

Chemical Reactions Analysis

Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can be replaced by other substituents under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate exhibits significant antimicrobial activity. Its structure allows it to interact with various microbial targets, making it a candidate for developing new antifungal agents.

Case Study : A study by Iovu et al. (2003) demonstrated that related pyrazine compounds showed potent fungicidal activity against several plant pathogens, suggesting potential applications in agriculture for pest control.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, which are crucial in treating various diseases, including arthritis and other inflammatory conditions.

Research Findings : Certain modifications to similar pyrazole derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammatory pathways. This suggests that this compound may possess similar anti-inflammatory effects.

Agricultural Applications

This compound has potential applications as an agrochemical due to its fungicidal properties.

Development of Fungicides

The compound's ability to inhibit fungal growth positions it as a promising candidate for developing new fungicides. Its efficacy against resistant strains of fungi could provide an advantage in agricultural settings.

Example : The fungicide pyraziflumid is chemically characterized by the presence of similar pyrazine structures, indicating that this compound could serve as an intermediate or lead compound in developing new fungicides.

Data Summary

| Application Area | Activity Type | Reference | Findings |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial | Iovu et al. (2003) | Exhibited potent fungicidal properties |

| Medicinal Chemistry | Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition |

| Agricultural Science | Fungicide Development | Ming Li (2005) | Potential use in developing new agrochemicals |

Mechanism of Action

The mechanism of action of Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Reactivity Comparisons

Trifluoromethoxy vs. Chloro Substituents :

The trifluoromethoxy group in the target compound is less reactive in nucleophilic substitution compared to chlorine in 2-chloro-5-trifluoromethoxypyrazine. However, -OCF₃ can still undergo displacement under strong nucleophilic conditions (e.g., with O- or S-nucleophiles), limiting its utility in certain synthetic pathways . In contrast, the chlorine atom in 2-chloro-5-trifluoromethoxypyrazine facilitates efficient cross-coupling reactions, making it a preferred intermediate for constructing complex heterocycles .- Ester vs. Conversely, carboxamide derivatives (e.g., 5-alkylamino-N-phenylpyrazine-2-carboxamides) exhibit greater hydrogen-bonding capacity, which may improve target binding affinity but reduce metabolic stability .

Trifluoromethoxy vs. Trifluoromethyl Groups : While both groups are electron-withdrawing, the trifluoromethoxy (-OCF₃) group in the target compound offers greater steric bulk compared to trifluoromethyl (-CF₃). This difference can influence regioselectivity in reactions and bioavailability in drug design .

Biological Activity

Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a trifluoromethoxy group and an ethyl ester functionality. The trifluoromethoxy group enhances lipophilicity, which can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the pyrazine structure, particularly those with trifluoromethyl or trifluoromethoxy substitutions, exhibit notable antimicrobial properties. For instance, related pyrazine derivatives have demonstrated effectiveness against various pathogens:

- Fungicidal Activity : Studies show that pyrazine derivatives, including those with trifluoromethyl groups, have enhanced fungicidal activity. For example, a closely related compound, 3-(trifluoromethyl)pyrazine-2-carboxamide, exhibited antifungal activity significantly superior to chloro-substituted derivatives against wheat brown rust and barley powdery mildew .

- Bactericidal Activity : this compound has been evaluated for its antibacterial properties. Similar compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Antitumor Activity

In vitro studies have highlighted the potential of pyrazine derivatives in cancer therapy. For example, compounds with similar structures have been tested for antiproliferative activities against various cancer cell lines:

- Cell Line Efficacy : A related compound demonstrated IC50 values of less than 1 µM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, indicating strong antiproliferative effects . While specific data on this compound's antitumor activity is limited, its structural similarities suggest potential efficacy.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways, such as InhA in Mycobacterium tuberculosis .

- Signal Pathway Modulation : Some pyrazine derivatives affect signaling pathways related to cell growth and apoptosis. For instance, compounds that inhibit c-Met and VEGFR-2 kinases have shown promise in reducing tumor cell viability through targeted mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazine precursors. The introduction of the trifluoromethoxy group can be achieved through nucleophilic substitution reactions.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H8F3N2O3 | Trifluoromethoxy substituent enhances biological activity |

| 3-Amino-5-trifluoromethyl-pyrazine-2-carboxylic acid ethyl ester | C8H8F3N3O2 | Exhibits herbicidal properties |

| Pyraziflumid | C10H8F3N3O2 | Notable fungicide with high efficacy against plant diseases |

Case Studies

- Antimicrobial Efficacy : A study evaluated various pyrazine derivatives for their antimicrobial properties. The results indicated that those with trifluoromethyl substitutions had enhanced activity against both fungal and bacterial strains compared to their unsubstituted counterparts.

- Cancer Cell Proliferation : Another investigation into the antiproliferative effects of similar compounds revealed significant growth inhibition in several cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethoxy groups can be introduced using trifluoromethylating agents (e.g., 3-methylfuran-2-carboxylic acid) under reflux conditions in polar aprotic solvents like 1,2-dichloroethane. Ethyl esterification is achieved through electrophilic substitution, as demonstrated in the synthesis of analogous pyrazine carboxylates . Key intermediates, such as ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, are purified via silica gel chromatography and characterized by H NMR and mass spectrometry (MS) .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in CDCl) is critical for confirming structural features like trifluoromethoxy (-OCF) and ester (-COOEt) groups. For instance, the trifluoromethoxy group shows distinct splitting patterns in the aromatic region (δ 6.65–7.39 ppm) . Mass spectrometry (LC/MS) with exact mass analysis (e.g., m/z 219.1008 for CHFNO) ensures molecular identity .

Advanced Research Questions

Q. How can functional group modifications impact the compound's bioactivity?

- Methodological Answer : Introducing substituents like urea moieties or sulfonamides to the pyrazine core can enhance bioactivity. For example, pyrazinamide derivatives with phenylureido groups exhibited antimycobacterial activity (MIC = 1.56 µg/mL) against Mycobacterium tuberculosis H37Rv. Such modifications require regioselective reactions under inert atmospheres, followed by cytotoxicity screening (e.g., HepG2 cell lines) to validate therapeutic potential .

Q. What challenges exist in crystallographic analysis of this compound?

- Methodological Answer : Crystallization challenges arise from the compound’s flexibility and trifluoromethoxy group’s electron-withdrawing effects. SHELX software (e.g., SHELXL) is employed for refinement, leveraging high-resolution data to resolve twinning or disorder. For instance, crystalline analogs like (R)-5-carbamylopyridine-3-yl-2-methyl-4-(3-(trifluoromethoxy)benzyl)piperazine-1-carboxylate were solved using SHELXTL, requiring iterative cycles of structure solution and validation .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR or MS data can arise from impurities or tautomerism. Cross-validation with high-resolution MS (HRMS) and comparison to databases (e.g., exact mass 219.1008) is essential. For example, ethyl 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate was confirmed via isotopic pattern matching and spiking experiments with reference standards .

Q. Designing multi-step synthesis routes: How to ensure regioselectivity?

- Methodological Answer : Regioselective bromination or amination can be achieved using N-bromosuccinimide (NBS) or Pd-catalyzed couplings. For instance, ethyl 5-(azepan-1-yl)-3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylate was synthesized via sequential Boc-protection, bromination, and Buchwald–Hartwig amination. Reaction monitoring via TLC and HPLC ensures intermediate purity .

Q. How to evaluate the compound's potential as a pharmaceutical intermediate?

- Methodological Answer : Assess bioactivity through in vitro assays (e.g., antiviral or antimycobacterial activity) and ADMET profiling. For example, pyrazinoic acid C-nucleosides were screened against herpes viruses using plaque reduction assays, with cytotoxicity determined via MTT tests. Structure-activity relationship (SAR) studies guide further optimization .

Notes

- Methodological Rigor : Emphasized synthetic protocols, spectral validation, and bioassays to align with academic research standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.